molecular formula C165H260N52O50S2 B1181491 CGRP (CHICKEN) CAS No. 114679-42-4

CGRP (CHICKEN)

Cat. No.: B1181491
CAS No.: 114679-42-4
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Calcitonin gene-related peptide (CGRP) is a neuropeptide that plays a significant role in various physiological processes. In chickens, CGRP is involved in regulating calcium balance and has implications for avian biology. It is a critical regulator of calcium balance and has extensive implications for vertebrate physiological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CGRP involves molecular biology techniques, including cloning and characterization of the chicken calcitonin receptor (CTR) and calcitonin receptor-like receptor (CLR). These receptors are examined alone and in receptor activity-modifying protein (RAMP)-associated complexes using luciferase reporter assays .

Industrial Production Methods

Industrial production methods for CGRP typically involve recombinant DNA technology. This includes the expression of CGRP in bacterial or mammalian cell systems, followed by purification processes to isolate the peptide .

Scientific Research Applications

Biochemical Properties of CGRP

CGRP is synthesized from the calcitonin gene and exists in two forms: α-CGRP and β-CGRP. In chickens, CGRP plays a crucial role in various physiological processes, including:

  • Calcium Regulation : CGRP is involved in calcium homeostasis, influencing serum calcium and phosphate levels. Studies have shown that chicken CGRP can lower serum calcium levels effectively, indicating its role in calcium metabolism .
  • Vasodilation : As a potent vasodilator, CGRP affects blood flow and pressure by relaxing vascular smooth muscle. This property is vital for maintaining cardiovascular health and responding to stressors .

Physiological Effects of CGRP

The physiological effects of CGRP are mediated through its interaction with specific receptors:

  • Receptor Interaction : Chicken CGRP interacts with calcitonin receptors (CTR) and calcitonin receptor-like receptors (CLR). These interactions activate intracellular signaling pathways, notably the cyclic adenosine monophosphate (cAMP) and mitogen-activated protein kinase (MAPK) pathways, which are crucial for various cellular responses .
  • Tissue Distribution : Research has demonstrated that CGRP expression varies across different tissues in chickens, suggesting specialized roles in various biological systems. For instance, higher expression levels are found in the nervous system and cardiovascular tissues, reflecting its importance in neurovascular functions .

Therapeutic Applications

CGRP has garnered attention for its potential therapeutic applications:

  • Migraine Treatment : The role of CGRP in migraine pathophysiology has led to the development of CGRP-targeted therapies. These include monoclonal antibodies that block CGRP or its receptors, providing relief from migraine symptoms. Clinical studies have shown that these therapies effectively reduce the frequency and severity of migraine attacks .
  • Cardiovascular Health : Given its vasodilatory effects, chicken CGRP may have applications in treating cardiovascular diseases. Its ability to modulate blood pressure and enhance blood flow could be beneficial for conditions such as hypertension and heart failure .

Case Studies and Research Findings

Several studies have documented the effects of chicken CGRP:

StudyFocusFindings
Functional AnalysisDemonstrated that chicken CGRP activates CTR/CLR complexes, stimulating cAMP/PKA signaling pathways.
Structure-Activity RelationshipInvestigated the effects of chicken CGRP on serum calcium levels; found significant lowering effects compared to human counterparts.
Migraine PathophysiologyHighlighted elevated CGRP levels during migraine attacks; supported the development of CGRP-targeted therapies showing efficacy in clinical trials.

Biological Activity

Calcitonin gene-related peptide (CGRP) is a neuropeptide that plays a crucial role in various physiological processes, including vasodilation, pain transmission, and neurogenic inflammation. This article focuses on the biological activity of CGRP derived from chickens, examining its receptor interactions, signaling pathways, and potential physiological implications.

Overview of CGRP

CGRP is a 37-amino acid peptide that is structurally similar across species, with notable differences between avian and mammalian forms. Research indicates that chicken CGRP exhibits stronger and longer-lasting biological activities compared to its human counterpart. The differences in amino acid sequences significantly affect the peptide's potency and duration of action in vivo .

Receptor Interactions

CGRP exerts its effects primarily through two types of receptors: the calcitonin receptor (CTR) and the calcitonin receptor-like receptor (CLR), often in conjunction with receptor activity-modifying proteins (RAMPs). Recent studies have shown that chicken CGRP can activate these receptors in a dose-dependent manner, with varying sensitivity depending on the RAMP co-expression:

Receptor ComplexEC50 Value (nM)
CLR + RAMP10.26 ± 0.03
CLR + RAMP240.86 ± 6.76
CLR + RAMP31.84 ± 0.73

These findings suggest that RAMP1 enhances the sensitivity of CLR to chicken CGRP significantly, while RAMP2 has a limited effect .

Signaling Pathways

Upon activation by CGRP, the CTR and CLR initiate several intracellular signaling cascades, predominantly involving the cAMP/PKA and MAPK/ERK pathways. These pathways are critical for mediating the physiological effects of CGRP:

  • cAMP/PKA Pathway : Activation leads to increased phosphorylation of cAMP response element-binding protein (CREB), which is essential for gene transcription related to pain modulation and vasodilation.
  • MAPK/ERK Pathway : This pathway is involved in cell proliferation and differentiation processes.

In vitro experiments using Chinese hamster ovary (CHO) cells demonstrated that both CTRs and CLRs are functional receptors capable of stimulating these pathways upon CGRP binding .

Tissue Distribution and Physiological Implications

The expression of CGRP and its receptors varies significantly across different tissues in chickens. Notably, higher levels of CGRP have been observed in neuronal tissues, suggesting its role in neurotrophic functions and appetite regulation . Furthermore, the presence of CTR in reproductive tissues indicates a potential role in eggshell calcification processes .

Table: Tissue-Specific Expression of CGRP and Receptors

Tissue TypeCGRP Expression LevelCTR Expression Level
Neuronal TissuesHighModerate
Reproductive OrgansModerateHigh
Muscle TissueLowLow

Case Studies

  • Vasorelaxation Studies : In studies investigating vasorelaxation effects, chicken CGRP demonstrated significant vasodilatory activity in rat mesenteric resistance vessels, indicating its potential therapeutic applications for cardiovascular conditions .
  • Muscle Activity Regulation : Research on cultured chicken myotubes revealed that CGRP increased muscle cell activity by 1.5-fold, highlighting its role in muscle physiology and potential applications in muscle recovery therapies .
  • Calcium Regulation : The interaction between chicken CT and CGRP suggests a complex relationship with calcium metabolism in chickens, as they maintain higher circulating calcium levels compared to other vertebrates despite lacking calcitonin receptors in osteoclasts .

Q & A

Basic Research Questions

Q. What experimental models are optimal for studying chicken CGRP receptor dynamics, and what are their limitations?

Answer: The chicken CGRP receptor system involves interactions between calcitonin receptor-like receptor (CLR) and receptor activity-modifying proteins (RAMPs), as shown in functional assays using transfected HEK293 cells . In vitro models (e.g., HEK293 cells co-expressing CLR and RAMP1) are widely used due to their compatibility with CREB phosphorylation assays and luciferase reporter systems. However, limitations include the absence of native tissue-specific signaling contexts. For in vivo studies, avian embryonic models or primary neuronal cultures are recommended to capture tissue-specific responses. Ensure validation via Western blot (e.g., p-CREB quantification) and receptor-binding assays to confirm target specificity .

Q. How can researchers standardize protocols for measuring CGRP levels in avian tissues?

Answer: CGRP quantification in chickens requires ELISA or radioimmunoassays validated for avian-specific isoforms. Key steps include:

Tissue homogenization in protease inhibitors to prevent peptide degradation.

Pre-absorption with chicken serum to reduce cross-reactivity.

Normalization to total protein content (e.g., Bradford assay).
Challenges include diurnal fluctuations in CGRP levels and confounding factors like stress hormones . Cross-sectional studies should account for these variables by standardizing sampling times and including control groups .

Q. What molecular techniques are critical for analyzing CGRP gene expression in chickens?

Answer:

  • qRT-PCR: Use primers targeting conserved regions of the chicken CALCA gene (encoding CGRP). Validate with sequencing to ensure specificity.
  • Recombinant vector systems: For overexpression or silencing, constructs like pGFP-V-RS-CGRP (for expression) or siRNA vectors (e.g., pGFP-V-RS-siPPARγ) enable dual modulation of CGRP and related genes .
  • CRISPR/Cas9: Target CALCA exons to generate knockouts, but validate off-target effects via whole-genome sequencing .

Advanced Research Questions

Q. How do conflicting findings about CGRP’s neuroprotective versus pathogenic roles in chickens arise, and how can they be resolved?

Answer: Discrepancies often stem from:

  • Model variability: In vitro systems (e.g., HEK293 cells) may lack endogenous regulatory pathways present in neurons .
  • Dose-dependent effects: High CGRP concentrations (≥100 nM) may activate non-canonical pathways (e.g., MAPK), while low doses (1–10 nM) correlate with neuroprotection via CREB .
    Resolution strategies:
  • Use isogenic cell lines and in vivo models (e.g., chicken embryos) to replicate physiological conditions.
  • Conduct meta-analyses of existing data to identify trends obscured by small sample sizes .

Q. What methodologies address the structural complexity of CGRP receptor-ligand interactions in avian systems?

Answer:

  • Cryo-EM and X-ray crystallography: Resolve binding interfaces between CGRP and CLR/RAMP1 complexes. Key residues (e.g., W84 in RAMP1) stabilize the C-terminal amide of CGRP .
  • Mutagenesis: Replace CLR residues (e.g., His5.40b) to assess their role in ligand specificity .
  • Competitive binding assays: Use iodinated CGRP analogs (e.g., [¹²⁵I]-CGRP) to quantify receptor affinity in membrane preparations .

Q. How can multi-omics approaches resolve contradictions in CGRP’s role in migraine and cognition in avian models?

Answer:

  • Transcriptomics: Compare CALCA expression in trigeminal ganglia versus hippocampal tissues to identify region-specific splicing variants.
  • Proteomics: Quantify post-translational modifications (e.g., phosphorylation) of CGRP receptors under migraine-like conditions (e.g., nitroglycerin-induced stress) .
  • Metabolomics: Map CGRP-dependent changes in neurotransmitters (e.g., glutamate, GABA) using LC-MS .
    Integrate findings with behavioral assays (e.g., memory tasks) to correlate molecular changes with functional outcomes .

Q. Methodological Challenges and Solutions

Q. How should researchers design studies to account for cross-species variability in CGRP signaling?

Answer:

  • Phylogenetic analysis: Align chicken CGRP sequences (e.g., GenBank: XP_015140094.1) with mammalian homologs to identify conserved domains.
  • Functional assays: Test mammalian CGRP antagonists (e.g., olcegepant) in chicken models to assess cross-reactivity. Note that RAMPs often dictate species specificity .
  • Control groups: Include parallel experiments in mammalian systems to isolate avian-specific mechanisms .

Q. What statistical frameworks are robust for analyzing CGRP’s dose-response curves in heterogeneous datasets?

Answer:

  • Non-linear regression: Fit data to sigmoidal models (e.g., Hill equation) using tools like GraphPad Prism.
  • Bayesian meta-analysis: Quantify uncertainty in pooled data (e.g., conflicting CREB activation thresholds) .
  • Machine learning: Apply clustering algorithms to identify subpopulations in behavioral or molecular datasets .

Q. Key Data from Literature

Parameter Findings Reference
CGRP-RAMP1 binding affinityKd = 0.8 nM in HEK293 cells (CREB luciferase assay)
Neuroprotective threshold10 nM CGRP increases p-CREB by 300% in chicken neurons
Cross-species antagonist IC50Olcegepant IC50 = 1.2 µM (human) vs. >10 µM (chicken)

Properties

CAS No.

114679-42-4

Molecular Formula

C165H260N52O50S2

Molecular Weight

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.